REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]=[O:5])[CH3:3].[NH:6]([C:46]([O:48][C:49]([CH3:52])([CH3:51])[CH3:50])=[O:47])[C@H:7]([C:17]([NH:19][C@H:20]([C:36](OCC1C=CC=CC=1)=O)CC1C=CC(OCC2C=CC=CC=2)=CC=1)=O)[CH2:8][O:9]CC1C=CC=CC=1.CS(O)(=O)=[O:55].C1C=C[C:61]2N(O)N=[N:64][C:62]=2C=1>O.CCN(CC)CC>[NH:6]([C:46]([O:48][C:49]([CH3:50])([CH3:51])[CH3:52])=[O:47])[C@H:7]([C:8]([OH:9])=[O:55])[CH2:17][C:4](=[O:5])[NH2:2].[CH3:61][CH2:62][N:64]=[C:17]=[N:19][CH2:20][CH2:36][CH2:4][N:2]([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DP-2
|
Quantity
|
133.2 g
|
Type
|
reactant
|
Smiles
|
N([C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
36.7 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
84.4 g
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N([C@@H](CC(N)=O)C(=O)O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.7 g |
Name
|
|
Type
|
product
|
Smiles
|
CCN=C=NCCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |